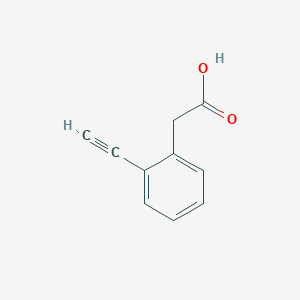

2-(2-Ethynylphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethynylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBGQUFYQODLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 2 2 Ethynylphenyl Acetic Acid and Its Derivatives

Established Synthetic Pathways for 2-(2-Ethynylphenyl)acetic Acid

The synthesis of this compound, a molecule of interest in various chemical research areas, is primarily achieved through well-established organometallic cross-coupling reactions and multi-step synthetic sequences.

Palladium-Catalyzed Cross-Coupling Approaches

A prevalent and efficient method for constructing the ethynylphenyl moiety of this compound is the Sonogashira cross-coupling reaction. organic-chemistry.orgnih.govrsc.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org For the synthesis of this compound, this typically involves the coupling of a 2-halophenylacetic acid derivative with a protected or terminal alkyne.

A common starting material for this approach is 2-iodophenylacetic acid or its corresponding methyl ester. googleapis.comrsc.org The reaction is generally carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), in an amine base like triethylamine. nih.govuni-marburg.de The alkyne component is often trimethylsilylacetylene, which serves as a protected source of the ethynyl (B1212043) group. Following the coupling reaction, the trimethylsilyl (B98337) (TMS) protecting group is removed under basic conditions, for instance, with potassium carbonate in methanol (B129727), to yield the terminal alkyne. Subsequent hydrolysis of the ester group, if present, affords the final this compound.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups. beilstein-journals.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in aqueous solutions. organic-chemistry.org

Table 1: Key Reagents in Palladium-Catalyzed Synthesis of this compound

| Reagent Role | Example(s) |

| Aryl Halide Precursor | 2-Iodophenylacetic acid, Methyl 2-(2-iodophenyl)acetate googleapis.comrsc.org |

| Alkyne Source | Trimethylsilylacetylene nih.gov |

| Palladium Catalyst | Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) nih.govuni-marburg.de |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) nih.gov |

| Base | Triethylamine, Diisopropylamine nih.govclockss.org |

| Deprotection Agent | Potassium Carbonate |

Multi-Step Synthesis from Precursor Molecules

Beyond direct coupling to a phenylacetic acid framework, this compound can be synthesized through multi-step routes starting from more readily available precursors. These methods build the molecule sequentially, introducing the necessary functional groups in a controlled manner.

One such pathway begins with 2-iodoaniline. A Sonogashira coupling reaction is first employed to introduce the ethynyl group, yielding 2-ethynylaniline. From this intermediate, a series of transformations would be required to convert the amino group into the acetic acid side chain. Another potential starting material is o-chloroacetophenone, which can be converted to 2-(2-(4-chlorophenyl)phenyl)acetic acid through a multi-step process, highlighting the adaptability of synthetic routes for related structures. google.com

A different strategy involves starting with a molecule that already contains a functional group that can be elaborated into the acetic acid moiety. For instance, a synthetic route starting from 2-formylphenyl acetate (B1210297) could potentially be devised. This would involve the conversion of the aldehyde group into the desired acetic acid side chain, possibly through a Wittig-type reaction followed by reduction and hydrolysis.

Another documented approach starts from 2-indanone, which can be converted to o-aminophenylacetic acid. google.comorgsyn.org This amino-substituted acid could then undergo a Sandmeyer-type reaction to introduce an iodine atom at the ortho position, followed by a Sonogashira coupling to install the ethynyl group.

Synthesis of Chemically Relevant Derivatives

The structural features of this compound, namely the carboxylic acid and the terminal alkyne, provide versatile handles for the synthesis of a wide array of derivatives.

Esterification and Amidation Routes

The carboxylic acid group of this compound is readily converted into esters and amides through standard condensation reactions.

Esterification: The Fischer esterification is a common method for producing esters from carboxylic acids and alcohols. scienceready.com.auvedantu.com This acid-catalyzed reaction, often using concentrated sulfuric acid, is reversible. chemguide.co.uk To drive the reaction towards the product, an excess of the alcohol can be used, or water can be removed as it is formed. vedantu.com For example, reacting this compound with methanol in the presence of an acid catalyst would yield methyl 2-(2-ethynylphenyl)acetate. googleapis.com

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the desired amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct formation of the amide bond. google.com This allows for the synthesis of a variety of N-substituted 2-(2-ethynylphenyl)acetamides. For instance, the synthesis of 2-cyclopropyl-N-(2-ethynylphenyl)acetamide has been reported. shachemlin.com

Introduction of Diverse Functionalities via Ethynyl Group Modification

The terminal alkyne of this compound is a highly versatile functional group that can participate in a numerous chemical transformations, allowing for the introduction of diverse functionalities.

The ethynyl group can undergo oxidation to form a ketone or a carboxylic acid. It can also be reduced to an alkene or an alkane. Furthermore, the alkyne can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.gov The ethynyl group can also be used in further coupling reactions, such as Glaser or Eglinton couplings, to form diynes.

In one example, gold(I)-catalyzed intramolecular cyclization of N-(2-ethynylphenyl)-N-((methylthio)methyl)acetamide derivatives leads to the formation of substituted indoles. grafiati.com Similarly, palladium-catalyzed cyclization of α-substituted N-[2-(phenylethynyl)phenyl]acetamides can produce 3,4-disubstituted 2-quinolinones. grafiati.com The ethynylphenyl group can also be incorporated into larger molecular structures, such as porphyrins, where the ethynyl group can be used for covalent attachment to surfaces. scispace.com

Strategies for Isomeric and Homologous Structures

The synthetic strategies used for this compound can be adapted to produce its isomers and homologues.

Isomeric Structures: The synthesis of the meta- and para-isomers, 3- and 4-ethynylphenylacetic acid, respectively, can be achieved using similar palladium-catalyzed cross-coupling methodologies. For instance, 2-(4-iodophenyl)acetic acid can be coupled with ethynyltrimethylsilane, followed by deprotection, to yield 2-(4-ethynylphenyl)acetic acid. uni-marburg.de The synthesis of (2S)-2-amino-3-(3-ethynylphenyl)propanoic acid has been accomplished via a Sonogashira coupling of a protected L-phenylalanine derivative with trimethylsilylacetylene.

Homologous Structures: Homologues of this compound, where the length of the alkyl chain is varied, can also be synthesized. For example, 3-(2-ethynylphenyl)propanoic acid can be prepared by the oxidation of 3-(2-ethynylphenyl)prop-2-enal. evitachem.com The synthesis of 3-cyclohexyl-2-(4-ethynylphenyl)propanoic acid has also been reported. rsc.org These homologous structures are valuable for studying structure-activity relationships in various contexts. colab.ws

Methodological Advancements in Synthetic Procedures

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the selection of appropriate catalytic systems. prismbiolab.com The Sonogashira coupling, a key step in many synthetic routes, has been the subject of extensive optimization studies. wikipedia.orgorganic-chemistry.org

Key parameters that are often optimized include:

Catalyst System: The choice of palladium and copper catalysts, as well as the ligands, is critical. While traditional systems use palladium complexes with phosphine (B1218219) ligands like [Pd(PPh₃)₄] or [Pd(PPh₃)₂Cl₂] and a copper(I) halide, newer methods have explored copper-free systems. wikipedia.orgnih.gov For instance, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has been used for Sonogashira reactions under copper-free and amine-free conditions. nih.gov Gold and palladium co-catalysis has also been shown to be highly efficient. wikipedia.org

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents such as tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) are commonly used. organic-chemistry.orgnih.gov The use of "green" solvents like 2-MeTHF is also being explored to improve the environmental footprint of the synthesis. nih.gov

Base: An amine base, such as triethylamine, is typically required for the Sonogashira reaction. organic-chemistry.org However, amine-free conditions have been developed using alternative bases like cesium carbonate (Cs₂CO₃). nih.gov

Temperature and Reaction Time: Reaction conditions are generally mild, often at room temperature, though in some cases heating may be necessary to drive the reaction to completion. wikipedia.orgmdpi.com Optimization involves finding the balance between reaction rate and the prevention of side reactions or decomposition. For example, in the synthesis of related ethynylphenyl derivatives, reaction temperatures were varied from -25 °C to room temperature to maximize the yield of the desired product. acs.org

| Parameter | Conventional Conditions | Advanced/Optimized Conditions | Impact on Synthesis | Reference |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Pd(CH₃CN)₂Cl₂/cataCXium A (copper-free), Au/Pd co-catalysis | Improves efficiency, reduces copper toxicity, enhances functional group tolerance. | wikipedia.orgnih.govmdpi.com |

| Solvent | THF, Toluene, Triethylamine | 2-MeTHF (a green solvent), Acetonitrile | Reduces environmental impact, can improve reaction rates and selectivity. | organic-chemistry.orgnih.gov |

| Base | Triethylamine (amine-based) | Cs₂CO₃ (amine-free) | Avoids the use of malodorous and potentially toxic amines. | nih.gov |

| Temperature | Room temperature to heating | Optimized temperature profiles (e.g., -25 °C to rt) | Maximizes yield by controlling reaction kinetics and minimizing byproducts. | wikipedia.orgacs.org |

Purification Techniques and Process Efficiency

Following the synthesis, purification of this compound is crucial to obtain a product of high purity. Common laboratory-scale purification techniques include column chromatography and recrystallization. rsc.org

Column Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, catalysts, and byproducts. rsc.org The choice of silica (B1680970) gel as the stationary phase and a suitable eluent system (e.g., petroleum ether/ethyl acetate) is determined based on the polarity of the compounds to be separated. rsc.org

Recrystallization: This method is effective for purifying solid products. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. rsc.org

Extraction and Washing: Liquid-liquid extraction is often employed during the work-up procedure to separate the product from the reaction mixture. The organic phase containing the product is typically washed with aqueous solutions, such as saturated sodium bicarbonate to remove acidic impurities or brine to remove water-soluble impurities. rsc.org

Filtration: Filtration through materials like Celite can be used to remove solid catalysts or byproducts from the reaction mixture before further purification steps. rsc.org

Process efficiency is a measure of the effectiveness of a chemical reaction in converting reactants into the desired product. monash.edu It is often evaluated by the percentage yield, which compares the actual yield to the theoretical yield. monash.edu In the context of synthesizing this compound and its derivatives, improving process efficiency involves optimizing reaction conditions to maximize the yield and minimize waste. For instance, in related syntheses, yields have been reported to be as high as 98% under optimized conditions.

| Technique | Description | Typical Application in Synthesis | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components on a stationary phase (e.g., silica gel). | Isolation of the target compound from reaction byproducts and residual catalysts. | rsc.org |

| Recrystallization | Purification of solids based on differences in solubility in a specific solvent at different temperatures. | Final purification of the solid this compound product. | rsc.org |

| Liquid-Liquid Extraction | Separation of compounds based on their relative solubilities in two different immiscible liquids. | Work-up procedure to separate the product from the aqueous phase and water-soluble impurities. | rsc.org |

| Filtration | Mechanical separation of a solid from a fluid (liquid or gas) by interposing a medium through which only the fluid can pass. | Removal of solid catalysts (e.g., palladium on carbon) or solid byproducts. | rsc.org |

Investigation of Chemical Reactivity and Transformation Pathways

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a key feature of 2-(2-Ethynylphenyl)acetic acid, enabling its participation in a variety of cycloaddition and coupling reactions.

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of this compound makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govrsc.org This reaction provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govrsc.org

The CuAAC reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form the triazole ring. nih.gov The choice of the copper(I) source and ligands can influence the reaction's efficiency. nih.gov For instance, a catalytic system of CuI/DIPEA/HOAc has been shown to be highly efficient, with acetic acid accelerating the conversion of intermediates and buffering the basicity of the amine. organic-chemistry.org This system can lead to high yields in very short reaction times. organic-chemistry.org Copper(I) acetate (B1210297) is another effective catalyst for this transformation. nih.gov The resulting triazole products are chemically stable and can serve as a rigid linker in various applications. nih.gov

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | Benzyl Azide | CuI/DIPEA/HOAc | CH2Cl2 | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 96 | organic-chemistry.org |

| 1-Octyne | Azidobenzene | CuI/Et3N | t-BuOH/H2O | 1-Phenyl-4-hexyl-1H-1,2,3-triazole | >95 | nih.gov |

Alternative Cycloaddition and Coupling Reactions

Beyond CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions. For instance, thermal [2+2+2] cycloadditions with other alkynes can lead to the formation of substituted benzene (B151609) derivatives. psu.eduuwindsor.ca These reactions are highly atom-economical, forming multiple carbon-carbon bonds in a single step. psu.edu Another example is the [2+2] cycloaddition, which can be used to synthesize four-membered rings. clockss.orglibretexts.org

The ethynyl (B1212043) group also enables participation in various coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. This reaction would allow for the extension of the carbon framework of this compound.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in this compound offers a handle for a range of derivatization reactions, including esterification and amide bond formation.

Esterification and Amide Bond Formation

The carboxylic acid can be readily converted into esters through reaction with alcohols under acidic conditions or by using coupling agents. dergipark.org.trgcsu.edu For example, the esterification of acetic acid with 2-ethylhexanol is a well-established industrial process. dergipark.org.tr Similarly, phenylacetic acid can be esterified with 4-ethoxyphenol. gcsu.edu

Amide bond formation is another key transformation. organic-chemistry.orglibretexts.org Direct reaction with an amine is generally inefficient and requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling reagent. libretexts.org A variety of coupling reagents, such as T3P (n-propanephosphonic acid anhydride) in the presence of pyridine, can facilitate the formation of amides in high yields with minimal side reactions. organic-chemistry.org

Table 2: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Conditions | Product Type | Reference |

| Esterification | Amberlyst 36 | Batch reactor, 333-363 K | Ester | dergipark.org.tr |

| Esterification | Heterogeneous acid catalyst | Solventless, reflux | Ester | gcsu.edu |

| Amidation | T3P, Pyridine | - | Amide | organic-chemistry.org |

| Amidation | Acyl chlorides, Amines | - | Amide | libretexts.org |

Carboxyl Group Derivatization and Functionalization

The carboxylic acid group can be derivatized in numerous ways to alter the molecule's properties or to introduce new functionalities. nih.govthermofisher.com For instance, it can be converted into an aliphatic amine through a multi-step process involving coupling with a protected diamine followed by deprotection. thermofisher.com This transformation opens up possibilities for further reactions with amine-reactive reagents. thermofisher.com Derivatization with reagents like 4-bromo-N-methylbenzylamine (4-BNMA) can be employed for analytical purposes, such as improving detection in liquid chromatography-mass spectrometry (LC-MS). nih.gov

Palladium- and Rhodium-Catalyzed Transformations

Palladium and rhodium complexes are versatile catalysts for a wide array of organic transformations, and this compound, with its dual functional groups, is a potential substrate for such reactions.

Palladium acetate is a common catalyst for various C-C bond-forming reactions, including the Heck and Suzuki-Miyaura coupling reactions. wikipedia.orgrsc.orgfrontiersin.orgosi.lv The Suzuki-Miyaura reaction, for instance, could be employed to couple the aryl halide functionality (if introduced) of a derivative of this compound with a boronic acid. frontiersin.org The mechanism of palladium-catalyzed reactions often involves the in situ reduction of Pd(II) to Pd(0), which then enters the catalytic cycle. rsc.org

Rhodium catalysts are known to catalyze a variety of reactions, including C–H activation, cycloadditions, and hydroformylation. yale.eduyoutube.comnih.gov For instance, rhodium(III) catalysts can be used for the synthesis of nitrogen-containing heterocycles through C-H bond alkenylation/electrocyclization cascades. yale.edu Rhodium complexes have also been shown to catalyze the intramolecular trans-bis-silylation of alkynes. nih.gov

Table 3: Potential Palladium- and Rhodium-Catalyzed Transformations

| Catalyst Type | Example Reaction | Substrate Moiety | Potential Product | Reference |

| Palladium(II) acetate | Suzuki-Miyaura Coupling | Aryl halide derivative | Biaryl compound | frontiersin.org |

| Palladium(II) acetate | Heck Reaction | Alkyne | Substituted alkene | wikipedia.org |

| Rhodium(III) complex | C-H Alkenylation/Electrocyclization | Alkyne/Arene | Nitrogen heterocycle | yale.edu |

| Rhodium complex | Intramolecular trans-bis-silylation | Alkyne | Pyridine-fused silole | nih.gov |

Mechanistic Studies of Complex Rearrangements and Cyclizations

Understanding the underlying mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Pericyclic Pathways: The Bergman cyclization is a classic pericyclic reaction highly relevant to the ortho-ethynylphenyl motif. acs.org This reaction involves the thermal or photochemical cycloaromatization of an enediyne to form a highly reactive p-benzyne biradical intermediate. nih.govacs.org While this compound is not an enediyne itself, the conceptual framework of a thermally induced cyclization to form a diradical species is a plausible, albeit high-energy, pathway. Such an intermediate could then abstract hydrogen atoms from a donor solvent to yield a new aromatic product or be trapped by other reagents. The activation energy for such cyclizations is typically high (often requiring temperatures >200 °C) but can be lowered by geometric constraints within a cyclic system or by the electronic nature of the aromatic ring. nih.govacs.org

Pseudocoarctate Pathways: There is no significant information in the reviewed scientific literature to suggest that pseudocoarctate pathways are a common or established mechanistic route for the transformations of this compound. These pathways, which involve transition states with non-bonding, yet significant, orbital overlap through space, are not typically invoked for the types of reactions this compound undergoes.

Carbenes are neutral, highly reactive intermediates that can engage with both the alkyne and the carboxylic acid functional groups of the target molecule.

Reaction with the Alkyne: Carbenes readily add across double and triple bonds to form cyclopropanes and cyclopropenes, respectively. libretexts.orglibretexts.org The reaction of a carbene, such as dichlorocarbene (B158193) (:CCl₂) generated from chloroform (B151607) and a base, with the ethynyl group of this compound would be expected to yield a dichlorocyclopropene derivative. The Simmons-Smith reaction, which uses a carbenoid (iodomethylzinc iodide), is another method for cyclopropanation. libretexts.org

Reaction with the Carboxylic Acid: The carboxylic acid can be converted into a precursor for carbene generation. For example, conversion to an acid chloride followed by reaction with diazomethane (B1218177) yields an α-diazo ketone. libretexts.org Upon heating or in the presence of a metal catalyst (e.g., Rh, Cu), this diazo ketone can extrude nitrogen gas to form a ketocarbene. This carbene can then undergo a Wolff rearrangement to form a ketene, which can be trapped by water or other nucleophiles. This sequence, known as the Arndt-Eistert homologation, would effectively insert a methylene (B1212753) group, converting the acetic acid side chain into a propionic acid derivative. libretexts.org

Reaction with the Phenyl Ring: Carbenes can also add to aromatic systems. The Buchner reaction involves the addition of a carbene to benzene to form a cycloheptatriene. libretexts.org This pathway could lead to a ring expansion of the phenyl group in this compound, providing access to seven-membered ring systems.

| Reacting Group | Carbene Reaction | Potential Product | Reference |

|---|---|---|---|

| Ethynyl Group | Cyclopropanation | Cyclopropene derivative | libretexts.orglibretexts.org |

| Carboxylic Acid (via diazo ketone) | Wolff Rearrangement | Homologated carboxylic acid (propionic acid derivative) | libretexts.org |

| Phenyl Ring | Buchner Ring Expansion | Cycloheptatriene derivative | libretexts.org |

Ring-opening reactions are generally not a characteristic transformation of this compound itself due to the high stability of the aromatic phenyl ring. Instead, ring-opening reactions are a key strategy for the synthesis of this compound and its derivatives. For example, the ring-opening of benzophosphol-3-yl triflates with Grignard reagents provides a mild and efficient method for introducing an ethynyl group at the ortho position of a phenyl ring. Similarly, acid-mediated ring-opening of α-aryl-lactams can be employed in synthetic routes leading to related phenylacetic acid structures. researchgate.net Therefore, in the context of the chemistry of this compound, ring-opening is primarily relevant to its synthetic accessibility rather than its subsequent reactivity.

Advanced Applications in Contemporary Chemical and Biological Research

Applications in Organic Synthesis as a Versatile Building Block

The reactivity of the ethynyl (B1212043) and carboxylic acid groups makes 2-(2-ethynylphenyl)acetic acid a powerful building block for synthetic chemists. It provides a scaffold that can be elaborated into a wide array of complex structures through various chemical transformations.

The ortho-disposed ethynyl and acetic acid functionalities on the phenyl ring create a reactive template ideal for intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and polycyclic frameworks. The terminal alkyne can participate in numerous metal-catalyzed and pericyclic reactions. For instance, transition-metal-catalyzed cycloisomerization reactions can be employed to construct isocoumarin (B1212949) or indenone skeletons.

Furthermore, the alkyne group is a key participant in photocatalyzed reactions for generating complex heterocyclic structures. In processes analogous to those using acetylene (B1199291) gas, an iridium photocatalyst can activate an α-oxocarboxylic acid, which then adds across the alkyne of a molecule like this compound. This is followed by an intramolecular cyclization to forge new heterocyclic systems. nih.gov A general procedure for such a transformation involves irradiating a mixture of the carboxylic acid and an iridium catalyst in a suitable solvent under an inert atmosphere, leading to the desired heterocycle. nih.gov

Derivatives of structurally similar compounds, such as 2-(thiophen-2-yl)acetic acid, have been synthesized to create libraries of heterocyclic compounds for biological screening. nih.gov This highlights the utility of the acetic acid side chain as a handle for further modification while the core ring system, be it phenyl-alkyne or thiophene, serves as the foundation of the molecular structure. nih.gov

This compound is an excellent starting material for producing a variety of functionalized organic molecules. The terminal alkyne and the carboxylic acid group can be selectively or sequentially modified to introduce new functional groups and build molecular complexity.

A notable application is the use of its alkyne group in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific covalent attachment of the molecule to other molecules containing an azide (B81097) group, facilitating the synthesis of complex bioconjugates.

Recent research has demonstrated a "molecular glue" strategy where acetylene can be used to couple two molecules of an α-oxocarboxylic acid under photocatalytic conditions, forming 1,4-diketones. nih.gov This strategy can be adapted for substrates like this compound. The reaction tolerates a wide range of functional groups on the aromatic ring of the carboxylic acid partner, as detailed in the table below. nih.gov

| Entry | Phenyl α-Oxocarboxylic Acid Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methyl | 2e | Good |

| 2 | 4-tert-Butyl | 2g | Good |

| 3 | 3,5-Dimethyl | 2m | 68 |

| 4 | 4-Bromo | 2o | 66 |

| 5 | 4-Chloro | 2p | 60 |

| 6 | 4-Trifluoromethyl | 2r | 50 |

Table 1: Substrate scope for the synthesis of 1,4-diketones from various phenyl α-oxocarboxylic acids, demonstrating the versatility of the reaction for creating functionalized molecules. Data sourced from nih.gov.

This method showcases the potential for creating structurally diverse and functionalized molecules that can serve as important intermediates for more complex targets in materials science and medicinal chemistry. nih.gov

Contributions to Medicinal Chemistry and Pharmaceutical Development

The scaffold of this compound is of significant interest in medicinal chemistry due to its presence in or similarity to known bioactive molecules and its utility as an intermediate for drug synthesis.

The compound serves as a crucial intermediate in the synthesis of complex natural products and their analogs that possess therapeutic potential. For example, it is a key building block for creating analogs of Combretastatin A-4, a potent anti-cancer agent that acts by inhibiting tubulin polymerization. The synthesis involves a Perkin condensation of this compound with a substituted benzaldehyde, followed by further transformations.

The synthetic accessibility of diverse functionalized molecules from related starting materials, such as 2-aryl-2-oxocarboxylic acids, underscores the potential for generating libraries of drug-like compounds. nih.gov The ability to incorporate various substituents, including halogens for further modification, makes these scaffolds highly valuable for developing structure-activity relationships (SAR) in drug discovery campaigns. nih.gov The resulting 1,4-diketone and heterocyclic skeletons are important pharmacophores found in numerous bioactive molecules. nih.gov

Research has shown that this compound itself exhibits anti-inflammatory and analgesic properties, suggesting its potential as a lead compound for a new class of non-steroidal anti-inflammatory drugs (NSAIDs). Mechanistic studies indicate that it may act by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation through the production of prostaglandins. In vitro studies have demonstrated that the compound can effectively reduce the levels of pro-inflammatory cytokines, further supporting its potential for treating inflammatory conditions like rheumatoid arthritis.

In a broader context, structurally related scaffolds have been successfully used to identify targeted therapies. For instance, a fragment-based screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov mPGES-1 is a critical enzyme in the production of prostaglandin E₂, which is implicated in both inflammation and cancer. nih.gov This research led to the development of derivatives with significant inhibitory activity. nih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Cell Line | Effect |

|---|---|---|---|---|

| 1c | mPGES-1 | Low micromolar | A549 | Selective inhibition |

| 2c | mPGES-1 | Low micromolar | A549 | G0/G1 phase cell cycle arrest; apoptosis/necrosis at 48/72h |

Table 2: Bioactivity of lead compounds derived from related acetic acid scaffolds against the mPGES-1 target. Data sourced from nih.gov.

This work exemplifies a modern drug discovery pipeline: using a simple chemical scaffold, identified through computational screening, to develop potent and selective inhibitors with demonstrable anti-cancer effects in cell-based assays. nih.gov The alkyne group of this compound offers a prime handle for similar fragment-based approaches, allowing for the generation of diverse derivatives to probe interactions with biological targets.

The functional groups of this compound make it an attractive component for advanced drug delivery systems. The carboxylic acid can be readily conjugated to drugs, polymers, or targeting ligands via amide bond formation. The terminal alkyne is particularly valuable for its ability to participate in click chemistry reactions.

This allows for the straightforward bioconjugation of the molecule to drug carriers or biomolecules that have been functionalized with an azide group. For example, derivatives of similar molecules have been used to introduce polyethylene (B3416737) glycol (PEG)-like spacers into drug conjugates. These spacers can improve the solubility, stability, and pharmacokinetic profile of the attached drug. The ethynyl group provides a specific and efficient point of attachment, ensuring a well-defined final conjugate, which is a critical aspect of modern drug delivery design.

Applications in Chemical Biology and Bioconjugation

The presence of a terminal alkyne group makes this compound particularly amenable to bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. This has opened up numerous possibilities for its use in studying and manipulating biological systems.

The structure of this compound is well-suited for the construction of chemical probes and affinity reagents designed for target identification and validation. The terminal alkyne serves as a bioorthogonal handle, allowing for its attachment to a reporter molecule (like a fluorophore or biotin) via "click chemistry" after the probe has interacted with its biological target.

The general strategy involves incorporating the this compound scaffold into a larger molecule designed to bind to a specific protein or enzyme. The carboxylic acid group can be used as a point of attachment to build out the probe's structure, while the ethynyl group remains available for subsequent detection. For example, in activity-based protein profiling (ABPP), a reactive group can be appended to the scaffold to covalently label the active site of an enzyme. After labeling, the alkyne tag allows for the selective attachment of a reporter group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling visualization or enrichment of the target protein. researchgate.net While specific probes based on this compound are not yet widely reported, its structure is analogous to other trifunctional building blocks used for creating libraries of probe analogs. sigmaaldrich.com

Research on related compounds has demonstrated the utility of this approach. For instance, other small molecule probes containing an alkyne handle have been developed to monitor enzymatic activity or to identify drug-binding proteins within complex biological mixtures. rsc.org The this compound molecule provides a rigid phenyl scaffold that can be systematically modified to generate a library of potential probes for screening against various biological targets.

Bioconjugation, the process of chemically linking two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and diagnostics. This compound offers two distinct functional groups that can be utilized for these strategies: the terminal alkyne and the carboxylic acid.

The most prominent application of the ethynyl group is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and highly efficient click reaction. nih.govsigmaaldrich.com In this strategy, a biomolecule (e.g., a protein, peptide, or nucleic acid) is first modified to bear an azide group. Subsequent reaction with this compound in the presence of a copper(I) catalyst forms a stable triazole linkage. nih.gov This method is widely used due to its high specificity, mild reaction conditions, and compatibility with aqueous environments. nih.govtdl.org

Alternatively, the carboxylic acid moiety can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. This is a classical bioconjugation method often achieved using carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

These two orthogonal strategies allow for dual-labeling approaches or provide flexibility in designing conjugation schemes based on the available functional groups on the target biomolecule.

Table 1: Bioconjugation Strategies Utilizing this compound

| Functional Group Utilized | Reaction Type | Partner Functional Group | Linkage Formed | Key Features |

| Ethynyl (-C≡CH) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (-N₃) | 1,2,3-Triazole | High efficiency, bioorthogonal, mild aqueous conditions. nih.govnih.gov |

| Carboxylic Acid (-COOH) | Amide Coupling | Amine (-NH₂) | Amide (-CONH-) | Targets common lysine residues, well-established chemistry. |

The ability to introduce artificial functional groups into cellular components allows for the study of their dynamics and interactions. The strategy of metabolic labeling involves providing cells with a synthetic precursor containing a bioorthogonal tag, which is then incorporated into macromolecules by the cell's own metabolic machinery.

Given its structure as an analog of phenylacetic acid, this compound holds potential as a metabolic probe. Phenylacetic acid is a metabolite found in various organisms and is involved in pathways such as amino acid metabolism. By introducing the alkyne-tagged version to cells, it could potentially be processed and incorporated into downstream metabolites or even proteins in organisms that utilize phenylacetyl-CoA. Once incorporated, the alkyne tag on the cell surface or within the cell can be detected via click chemistry, allowing for the imaging or isolation of the modified biomolecules. nih.gov

This approach has been successfully demonstrated with other tagged metabolites, such as azido-modified sugars for labeling glycoproteins or alkyne-tagged amino acids for monitoring protein synthesis. nih.gov While direct metabolic labeling with this compound is an area for future exploration, the principle is well-established and represents a promising application for this compound in probing cellular metabolic pathways. nih.govnih.gov

Role in Catalysis and Materials Science

Beyond its biological applications, the structural features of this compound make it a valuable precursor in the fields of catalysis and materials science, where the rigid, electronically active ethynylphenyl unit can be exploited.

The design of ligands is crucial for tuning the reactivity, selectivity, and stability of metal catalysts. The this compound molecule possesses several features that make it an interesting candidate for ligand design. The carboxylic acid can be deprotonated to form a carboxylate, which is a classic coordinating group for a wide range of metals.

Furthermore, the ethynyl group and the phenyl ring's π-system can also participate in metal coordination. This allows for the possibility of creating bidentate or even multidentate ligands. For instance, the molecule could potentially act as an L,X-type ligand, where the carboxylate provides a formal negative charge and a dative bond, while the alkyne provides a neutral π-donor interaction.

Research has shown that ethynyl-containing ligands can significantly influence the electronic and photophysical properties of metal complexes. semanticscholar.org For example, incorporating ethynylpyrimidine ligands into platinum(II) and gold(I) complexes allows for the fine-tuning of their emissive properties. semanticscholar.org Similarly, modifying ancillary ligands in platinum(II) complexes with phenyl or thienyl groups alters their photophysical and electrochemical characteristics. researchgate.net Although direct use of this compound as a primary ligand in a reported catalytic system is not common, its structure presents a clear opportunity for developing novel ligands for applications in homogeneous catalysis and functional inorganic materials.

The rigid, rod-like structure of the ethynylphenyl unit makes this compound an attractive monomer for the synthesis of advanced polymers. Polymers containing conjugated ethynylene (alkyne) units are of significant interest for applications in electronics and photonics due to their unique optical and charge-transport properties.

The Sonogashira coupling reaction is a powerful tool for creating such polymers, allowing the ethynyl group of one monomer to be coupled with an aryl halide of another. mdpi.com By using this compound, or a derivative thereof, polymers with regularly spaced functional groups (the acetic acid moiety) can be synthesized. These side chains can be used to control solubility, promote self-assembly, or serve as attachment points for other functional molecules. The resulting materials can have applications as organic semiconductors, light-emitting diodes (LEDs), or nonlinear optical materials. ens-lyon.fr

Furthermore, the phenylacetic acid backbone is related to structures that form liquid crystalline polymers. Copolyesters based on aromatic acids can exhibit thermotropic liquid crystal behavior, leading to materials with high thermal stability and mechanical strength. mdpi.com The incorporation of the rigid ethynylphenyl group could enhance these properties, leading to novel, high-performance materials.

Table 2: Potential Polymer Architectures from this compound

| Polymerization Strategy | Resulting Polymer Type | Potential Properties | Potential Applications |

| Sonogashira Polycondensation | Conjugated Poly(arylene ethynylene) | π-conjugated backbone, tunable optical/electronic properties. mdpi.com | Organic electronics, sensors, photonic devices. |

| Polyesterification/Polyamidation | Polyester or Polyamide | Liquid crystallinity, high thermal stability, mechanical strength. mdpi.com | High-performance fibers, engineering plastics. |

| Radical Polymerization (of a vinyl derivative) | Side-chain Functional Polymer | Pendant alkyne groups for post-polymerization modification. | Functional coatings, smart materials, drug delivery systems. |

Development of Novel Coatings and Adhesives

The unique bifunctional nature of this compound, featuring both a terminal alkyne and a carboxylic acid group, presents significant potential for the development of advanced coatings and adhesives. While specific, direct research on this exact molecule in coating and adhesive formulations is not extensively documented, its chemical architecture allows for reasoned scientific extrapolation of its utility in these applications. The strategic placement of an alkyne for polymerization or cross-linking and a carboxylic acid for adhesion offers a compelling basis for its use as a key component in high-performance materials.

Concurrently, the terminal ethynyl group serves as a versatile reactive handle for polymer formation and cross-linking. Terminal alkynes are known to participate in a variety of polymerization reactions, allowing for the construction of the bulk polymer matrix of a coating or adhesive. youtube.com This group's reactivity in processes like click chemistry could be harnessed to create highly ordered and cross-linked networks, leading to coatings with enhanced mechanical properties, thermal stability, and chemical resistance. The π-electron-rich nature of the alkyne can also contribute to non-covalent interactions within the polymer matrix or at the interface, potentially further stabilizing the coating or adhesive assembly. nih.gov

The combination of these two functional groups within a single molecule offers a synergistic approach to coating and adhesive design. The this compound molecule could, in principle, be applied to a surface where the carboxylic acid group promotes initial adhesion. Subsequent polymerization or cross-linking via the ethynyl group would then build the cohesive strength of the coating or adhesive layer. This dual functionality could lead to the development of self-adhering polymer coatings or adhesives with tailored properties.

The potential contributions of each functional group in this compound to the performance of a hypothetical coating or adhesive are summarized in the table below.

| Functional Group | Potential Role in Coatings/Adhesives | Resulting Property Enhancement |

| Carboxylic Acid | Adhesion Promoter | Improved bond strength to metal and other polar substrates. core.ac.ukharvard.edu |

| Cross-linking Site | Potential for ionic cross-linking with metal ions. google.com | |

| Surface Modification | Can alter surface energy and wettability. harvard.edu | |

| Ethynyl Group | Polymerization Monomer | Forms the backbone of the coating/adhesive polymer. |

| Cross-linking Site | Enables the formation of a durable, cross-linked network. | |

| Interaction Site | Can participate in non-covalent π-interactions. nih.gov |

This theoretical framework, grounded in the established chemistry of carboxylic acids and terminal alkynes, provides a strong rationale for the investigation of this compound in the formulation of novel, high-performance coatings and adhesives.

Spectroscopic and Computational Approaches for Elucidation and Prediction

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. For 2-(2-ethynylphenyl)acetic acid, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer a comprehensive characterization of its molecular framework.

While publicly available, peer-reviewed ¹H and ¹³C NMR spectra for this compound are limited, the expected chemical shifts can be reliably predicted based on the analysis of analogous phenylacetic acid and ethynylbenzene derivatives. rsc.org The spectra would confirm the presence of the key structural motifs: the ortho-substituted benzene (B151609) ring, the ethynyl (B1212043) group, and the acetic acid moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethynyl, aromatic, methylene (B1212753), and carboxylic acid protons. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The four protons on the disubstituted aromatic ring would appear in the range of 7.0–7.8 ppm, likely as a complex multiplet pattern due to ortho-, meta-, and para-coupling. The methylene protons (CH₂) adjacent to the aromatic ring and the carboxyl group would resonate as a singlet around 3.7 ppm. The terminal ethynyl proton (C≡C-H) is expected to produce a sharp singlet around 3.0-3.5 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-180 ppm. The aromatic carbons would resonate in the typical 120-140 ppm region, with the two carbons directly attached to substituents (C-1 and C-2) showing distinct shifts. The two carbons of the ethynyl group are expected in the 75-85 ppm range. The methylene carbon (CH₂) would likely appear around 40 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175-180 |

| Aromatic Ring (-C₆H₄-) | 7.0 - 7.8 (multiplet) | ~120-140 |

| Methylene (-CH₂-) | ~3.7 (singlet) | ~40 |

| Ethynyl (≡CH) | 3.0 - 3.5 (singlet) | ~75-85 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its principal functional groups. A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer, overlapping with C-H stretching vibrations. The C=O stretch of the carbonyl group will give a strong, sharp absorption band around 1700 cm⁻¹. The presence of the alkyne is confirmed by two key signals: a sharp, weak to medium intensity band for the terminal C≡C-H stretch around 3300 cm⁻¹ and another weak band for the C≡C triple bond stretch near 2100 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. docbrown.info

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands related to the electronic transitions within the aromatic system. Phenylacetic acid derivatives generally exhibit multiple absorption bands characteristic of the benzene chromophore. The presence of the conjugated ethynyl group is expected to influence the position and intensity of these bands, potentially causing a red shift (shift to longer wavelengths) compared to unsubstituted phenylacetic acid.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 160.17 g/mol ), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 160. The high-resolution mass spectrum would confirm the molecular formula C₁₀H₈O₂.

The fragmentation pattern is dictated by the structure's weakest points. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 115 ([M-45]⁺). libretexts.org Another characteristic fragmentation would be the loss of a water molecule ([M-18]⁺) or the cleavage of the C-C bond adjacent to the ring, leading to various resonance-stabilized fragments. Predicted collision cross-section data for protonated ([M+H]⁺) and deprotonated ([M-H]⁻) ions are available, which are useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. ijcce.ac.ir

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Neutral Loss |

| 160 | [C₁₀H₈O₂]⁺ | (Molecular Ion) |

| 143 | [C₁₀H₇O]⁺ | OH |

| 115 | [C₉H₇]⁺ | COOH |

As of early 2025, there are no published reports of the single-crystal X-ray diffraction structure of this compound in major crystallographic databases. rsc.org Therefore, a definitive analysis of its solid-state packing, intermolecular interactions (such as hydrogen bonding from the carboxylic acid), and precise bond lengths and angles is not currently possible. X-ray diffraction analysis of related phenylacetic acid derivatives often reveals dimeric structures formed through hydrogen bonding between the carboxylic acid groups of two molecules. nih.gov

Computational Chemistry Methodologies

Computational chemistry offers powerful tools to predict and understand the properties of molecules where experimental data may be scarce.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irnih.gov For this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can be employed to optimize the molecular geometry and predict various properties. mdpi.com

These calculations can determine the distribution of electron density, revealing the most electron-rich and electron-poor regions of the molecule. This is often visualized through Molecular Electrostatic Potential (MEP) maps, which can predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. These computational approaches can also be used to simulate and predict spectroscopic data, such as IR vibrational frequencies and NMR chemical shifts, providing a valuable comparison to experimental findings. ijcce.ac.ir

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. youtube.comethz.ch By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule like "this compound". youtube.com This technique allows for the exploration of the molecule's potential energy surface, revealing the most stable conformations and the energy barriers between them. ethz.ch

Table 1: Illustrative Conformational Dihedral Angles for Phenylacetic Acid Derivatives (Hypothetical Data)

| Conformer | Dihedral Angle 1 (Cα-C-C-C) (°) | Dihedral Angle 2 (O=C-Cα-C) (°) | Relative Energy (kcal/mol) |

| A | 90 | 0 | 0.0 |

| B | 180 | 0 | 1.2 |

| C | 90 | 180 | 0.8 |

| D | 180 | 180 | 2.5 |

This table is illustrative and does not represent actual data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For "this compound," the HOMO is expected to be located primarily on the electron-rich phenyl ring and the ethynyl group, while the LUMO is likely to be centered on the carboxylic acid moiety and the aromatic system. The specific energies of the HOMO and LUMO, and the resulting energy gap, can be calculated using computational methods such as Density Functional Theory (DFT).

A computational study on 3-thiophene acetic acid, a structurally related compound, utilized DFT to determine its electronic properties. nih.gov The HOMO and LUMO energies were calculated to understand its reactivity. nih.gov Similar calculations for "this compound" would provide valuable insights into its chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for "this compound"

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table contains hypothetical data for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative importance. mdpi.com

While a crystal structure and corresponding Hirshfeld surface analysis for "this compound" are not available in the reviewed literature, studies on similar molecules provide a clear indication of the types of interactions that would be expected. For example, a Hirshfeld surface analysis of a hydroxyphenylamino Meldrum's acid derivative clearly identified O-H···O hydrogen bonds as significant interactions. mdpi.com In a hypothetical crystal structure of "this compound," one would anticipate strong O-H···O hydrogen bonds forming dimers between the carboxylic acid groups. Additionally, C-H···π interactions involving the phenyl ring and the ethynyl group, as well as π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Phenylacetic Acid Derivative (Hypothetical Data)

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| C···C | 6.5 |

| Other | 4.0 |

This table is for illustrative purposes and does not represent actual data for this compound.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of 2-(2-ethynylphenyl)acetic acid and its derivatives heavily relies on cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org While effective, traditional methods often depend on precious metal catalysts like palladium and copper, sometimes under harsh conditions. wikipedia.orgyoutube.com The future of its synthesis lies in developing greener, more sustainable catalytic systems that enhance efficiency, reduce environmental impact, and lower costs. nano-ntp.comnus.edu.sg

Key research opportunities include:

Earth-Abundant Metal Catalysts: A major focus is the replacement of precious metals with earth-abundant and non-toxic alternatives. nano-ntp.com Research into novel catalysts based on copper, iron, and other transition metals is gaining traction. For instance, a new class of heterogeneous geminal atom catalysts (GACs) featuring dual copper ion cores has shown high efficiency in cross-coupling reactions with a carbon footprint up to 10 times lower than conventional catalysts. nus.edu.sg These systems offer the promise of high selectivity and conversion rates under milder, more environmentally friendly conditions. nano-ntp.com

Biocatalysis and Bio-inspired Frameworks: The use of enzymes and bio-inspired catalysts represents a frontier in green chemistry. researchgate.net Biotechnological routes, such as the use of microbes to create palladium-based nanoparticles (bio-Pd), offer a method for synthesizing catalysts at ambient temperature and pressure without toxic chemicals. nih.gov These biocatalysts can be employed in key synthetic steps, providing a highly sustainable alternative to traditional chemical synthesis. researchgate.netnih.gov

Advanced Palladium Systems: Innovations in palladium catalysis continue to emerge. The development of highly active catalysts, such as those generated from Pd(OAc)₂ with bulky, electron-rich phosphine (B1218219) ligands, enables copper-free Sonogashira reactions, even with less reactive aryl chlorides. libretexts.orgresearchgate.net Furthermore, employing unique protecting groups, like the phosphoryl group (Ph₂P(O)), can enhance the reactivity and selectivity of Sonogashira couplings, allowing for the synthesis of complex, unsymmetrically substituted molecules with greater precision. rsc.org

The table below summarizes emerging catalytic systems relevant to the sustainable synthesis of this compound and its derivatives.

| Catalyst System | Key Features | Potential Advantages | Relevant Reactions |

| Geminal Atom Catalysts (GACs) | Dual copper ion cores in a heptazine chain structure. nus.edu.sg | High efficiency, reusability, low carbon footprint. nus.edu.sg | Cross-coupling. nus.edu.sg |

| Bio-Pd Nanoparticles | Palladium nanoparticles synthesized by microorganisms. nih.gov | Sustainable, operates at ambient conditions, non-toxic. researchgate.netnih.gov | Hydrogenation, C-C coupling. nih.gov |

| Copper-Free Palladium Systems | Pd catalysts with bulky, electron-rich ligands. libretexts.org | Avoids toxic copper co-catalyst, effective for various aryl halides. libretexts.org | Sonogashira coupling. libretexts.org |

| Phosphoryl-Protected Alkynes | Use of Ph₂P(O) as a protecting group for terminal alkynes. rsc.org | High selectivity for aryl iodides over bromides, easy product separation. rsc.org | Sequential Sonogashira coupling. rsc.org |

Advanced Applications in Targeted Drug Discovery and Diagnostics

The structural framework of this compound is a valuable scaffold in medicinal chemistry. The combination of the ethynyl (B1212043) group, which can participate in "click" chemistry and form covalent bonds with biological targets, and the acetic acid moiety, which can improve solubility and act as a pharmacophore, makes it an attractive starting point for designing novel therapeutics and diagnostic agents. chemscene.com

Emerging opportunities in this area include:

Development of Novel Anticancer Agents: Acetic acid derivatives have shown significant promise as anticancer agents. core.ac.ukresearchgate.net For example, 2-(thiophen-2-yl)acetic acid derivatives have been identified as low-micromolar inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov Similarly, derivatives of 2-phenylacrylonitrile (B1297842) have been developed as potent tubulin inhibitors that arrest the cell cycle in the G2/M phase and exhibit selective toxicity toward cancer cells. nih.gov By using this compound as a scaffold, researchers can design new inhibitors targeting critical cancer pathways.

Targeted Drug Delivery Systems: The ethynyl group is ideal for conjugation to nano-delivery systems, such as liposomes or polymeric nanoparticles, through click chemistry. nih.gov This allows for the targeted delivery of cytotoxic payloads directly to tumor cells, enhancing efficacy while minimizing side effects. This approach is part of a broader trend in drug discovery that leverages nanotechnology to improve the bioavailability and therapeutic index of drug candidates. nih.govmdpi.com

Probes for Diagnostics and Mechanistic Studies: The alkyne handle allows for the straightforward attachment of fluorescent dyes or other reporter tags. This facilitates the synthesis of chemical probes to visualize biological processes, identify drug targets, and elucidate mechanisms of action through techniques like bioimaging and proteomics.

The following table presents research findings on structurally related compounds, highlighting the potential of this compound derivatives in oncology.

| Compound Class | Biological Target/Mechanism | Key Findings |

| 2-(Thiophen-2-yl)acetic Acid Derivatives | mPGES-1 Inhibition. nih.gov | Selective inhibition in the low micromolar range; induction of cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov |

| 2-Phenylacrylonitrile Derivatives | Tubulin Polymerization Inhibition. nih.gov | Potent activity against HCT116 (IC₅₀ = 5.9 nM) and BEL-7402 (IC₅₀ = 7.8 nM) cells; G2/M cell cycle arrest. nih.gov |

| 2-Arylbenzoxazole Acetic Acid Derivatives | Cytotoxicity. core.ac.uk | The presence of the acetic acid group enhances cytotoxic activity against MCF-7 breast cancer cells. core.ac.uk |

| Thiazolidinone Derivatives | Cytotoxicity. mdpi.com | High cytotoxicity against gastric (AGS) and colon (DLD-1) cancer cell lines. mdpi.com |

Integration into Advanced Materials and Nanotechnology

The rigid, linear structure of the ethynylphenyl group makes this compound an excellent candidate for the construction of advanced organic materials and for integration into nanotechnological applications.

Future research directions are focused on:

Conductive Polymers and Poly(phenyleneethynylene)s (PPEs): The Sonogashira coupling reaction is a cornerstone of materials chemistry, enabling the synthesis of highly conjugated polymers like PPEs. libretexts.org These materials possess unique electro-optical and electronic properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics. This compound can be used as a monomer to introduce functional side chains that can tune the polymer's solubility, processability, and electronic characteristics. libretexts.orgmdpi.com

Metal-Organic Frameworks (MOFs): The carboxylic acid and ethynyl functionalities make this compound an ideal ligand for designing novel MOFs. researchgate.net Ethynyl-based ligands are known to form interpenetrated structures that can enhance framework stability and create confined pores for selective gas adsorption and separation. researchgate.net For example, MOFs constructed with slim ethynyl-based ligands have shown good selectivity for C₂H₂ over CO₂ and CH₄, indicating potential applications in industrial gas purification. researchgate.net The acetic acid group can provide additional coordination sites or be used to post-synthetically modify the MOF's properties.

Functionalized Nanomaterials: The molecule can be used to functionalize the surface of nanoparticles (e.g., gold, silica), imparting new properties or enabling their use in biomedical applications. The carboxylic acid can anchor the molecule to metal oxide surfaces, while the terminal alkyne provides a reactive handle for attaching biomolecules or other functional units via click chemistry.

Exploration of Biological Interactions and Mechanistic Pathways

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for unlocking their therapeutic potential. Future research will likely focus on elucidating these interactions and the downstream effects.

Key areas for exploration include:

Molecular Modeling and In Silico Screening: Computational methods are powerful tools for predicting biological targets and understanding drug-receptor interactions. mdpi.com Molecular docking studies can identify potential binding sites for this compound derivatives on key proteins, such as kinases, tubulin, or metabolic enzymes. nih.govnih.gov These in silico approaches can guide the rational design of more potent and selective inhibitors, saving time and resources in the drug discovery process. nih.govmdpi.com

Identification of Covalent Targets: The terminal alkyne group is a latent reactive handle that can potentially form covalent bonds with specific amino acid residues (e.g., cysteine) in a protein's active site. This can lead to irreversible inhibition and prolonged therapeutic effects. Proteomic techniques can be employed to identify these covalent targets and clarify the compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is needed to build comprehensive SAR models. Research has already shown that for related structures, the presence of the acetic acid group is critical for enhancing cytotoxic activity. core.ac.uk Future studies will explore how modifications to the phenyl ring (e.g., addition of halogens or other functional groups) and the length of the acetic acid side chain influence biological activity, selectivity, and pharmacokinetic properties. nih.gov For example, studies on related profens have shown that stereospecificity plays a major role in their physiological effects, a factor that will be important to investigate for chiral derivatives of this compound. researchgate.net

The table below outlines potential biological interactions based on studies of structurally analogous compounds.

| Interaction Type | Potential Target Residues/Site | Mechanistic Implication |

| π-π Interactions | Tyrosine (Tyr), Phenylalanine (Phe), Histidine (His). nih.gov | Stabilization of binding within hydrophobic pockets of enzymes like mPGES-1. nih.gov |

| Van der Waals Contacts | Glycine (Gly), Leucine (Leu), Alanine (Ala), Proline (Pro). nih.gov | Shape complementarity and affinity for the target protein. nih.gov |

| Hydrogen Bonding | Serine (Ser), Threonine (Thr), Arginine (Arg). nih.gov | Specificity and orientation within the binding site; interaction via the carboxylic acid group. |

| Covalent Bonding | Cysteine (Cys) | Irreversible inhibition of target enzymes through reaction with the ethynyl group. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Ethynylphenyl)acetic acid in academic research?

The synthesis of this compound typically involves regioselective functionalization and protection/deprotection strategies. For example, analogous compounds like 2-(3-Bromo-4-methoxyphenyl)acetic acid are synthesized via bromination of precursor acids in acetic acid, achieving regioselectivity through controlled reaction conditions (e.g., Br₂ in acetic acid at room temperature) . Another approach uses TEMPO-mediated oxidation in acetone with NaBr and sodium bicarbonate to stabilize intermediates, followed by purification via column chromatography . Key steps include optimizing reaction temperature (0–5°C for oxidation ) and monitoring byproducts using TLC or HPLC.

Q. How is the purity of this compound typically assessed in laboratory settings?

Purity is evaluated using a combination of chromatographic and spectroscopic methods:

- HPLC : To quantify impurities and confirm >95% purity, as demonstrated for 4-hydroxyphenylacetic acid derivatives .

- NMR : Integration of proton signals (e.g., aromatic vs. aliphatic regions) identifies residual solvents or unreacted starting materials .

- Melting Point Analysis : Sharp melting ranges (e.g., 44°C for structurally similar compounds ) indicate crystallinity and purity. Storage conditions (e.g., –20°C in inert atmospheres ) are critical to prevent degradation during long-term use.

Q. What are the recommended storage conditions to maintain the stability of this compound?

Stability is preserved by:

- Temperature : Storage at –20°C in a freezer to slow hydrolysis or oxidation .

- Atmosphere : Use of inert gas (e.g., argon) in sealed containers to prevent moisture absorption .

- Light Protection : Amber glassware or opaque packaging to avoid photodegradation .

Advanced Research Questions

Q. What strategies are employed to optimize regioselective functionalization during the synthesis of this compound derivatives?

Regioselectivity is achieved through:

- Electronic Effects : Electron-donating groups (e.g., methoxy) direct electrophilic substitution to specific positions, as seen in bromination reactions .

- Catalytic Systems : TEMPO/NaBr in acetone selectively oxidizes alcohols to carboxylic acids without over-oxidation .

- Solvent Control : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms in etherification steps . Computational modeling (DFT) can predict reactive sites to guide experimental design.

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR or IR) when characterizing this compound?

Contradictions arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Variable Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals in complex mixtures .

- X-ray Crystallography : Definitive structural confirmation, as applied to resolve hydrogen-bonding ambiguities in 2-(3-Bromo-4-methoxyphenyl)acetic acid .

Q. What methodologies are recommended for analyzing the hydrogen-bonding network in crystalline this compound derivatives?

Hydrogen-bonding motifs are characterized using:

- Single-Crystal X-ray Diffraction : Resolves O–H⋯O interactions (e.g., centrosymmetric dimers with R₂²(8) motifs ).

- Hirshfeld Surface Analysis : Quantifies interaction ratios (e.g., % contribution of H⋯O/O⋯H contacts) .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with intermolecular bonding strength .

Q. How is this compound utilized in the synthesis of bioactive compounds such as Combretastatin A-4 analogs?

The compound serves as a key intermediate in natural product synthesis:

- Perkin Condensation : Reacts with benzaldehyde derivatives to form α,β-unsaturated ketones, followed by decarboxylation to yield Combretastatin A-4 .

- Solid-Phase Peptide Synthesis (SPPS) : Derivatives like Fmoc-AEEA-OH are used to introduce PEG-like spacers in drug conjugates .

- Mechanistic Studies : The ethynyl group enables click chemistry for bioconjugation, monitored via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.